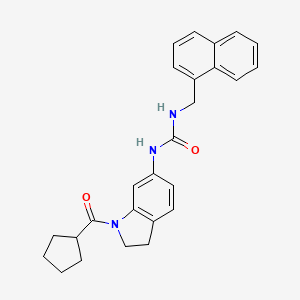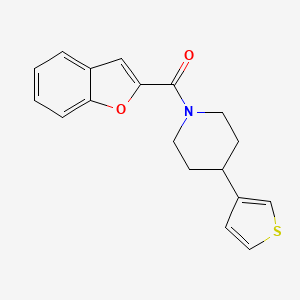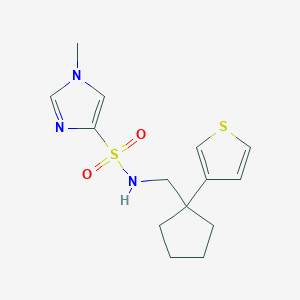
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with various biological targets due to the presence of the imidazole ring, a sulfonamide group, and a thiophene moiety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, they do offer insights into the synthesis of related compounds. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is detailed, indicating that the imidazole moiety can be functionalized to produce compounds with significant biological activity . Similarly, the preparation of Brønsted acidic ionic liquids derived from imidazole suggests that the imidazole ring can be modified to introduce sulfonic acid groups, which could be relevant for the synthesis of sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The imidazole ring provides a platform for further substitution, allowing for the introduction of various functional groups that can modulate the compound's properties. The presence of a sulfonamide group is particularly noteworthy, as sulfonamides are known to interact with enzymes and receptors, often acting as inhibitors or antagonists . The thiophene ring is another common structural motif in drug design, known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including conjugation with glutathione, as demonstrated by the non-enzymatic reaction of a nitroso-imidazole compound with glutathione to form N-hydroxy-sulfonamide adducts . This type of reaction is indicative of the potential detoxification pathways that imidazole derivatives might undergo in biological systems. Additionally, the use of imidazole-based ionic liquids for the thiocyanation and nitration of aromatic compounds suggests that the imidazole ring can be a reactive site for electrophilic substitution reactions, which could be relevant for the chemical modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The imidazole ring contributes to the basicity of the compound, while the sulfonamide group can introduce acidic properties. The balance between these acidic and basic sites can affect the solubility, stability, and reactivity of the compound. The thiophene ring can contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
科学的研究の応用
Overview of Sulfonamides
Sulfonamides, including compounds like 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, have been extensively studied for their diverse biological activities. These compounds are a significant class of synthetic bacteriostatic antibiotics, utilized for the therapy of bacterial infections and diseases caused by other microorganisms since their discovery before the introduction of penicillin in 1941. Their applications extend beyond antibacterial activities, showing promise in areas such as cancer treatment, glaucoma, inflammation, and even dandruff management (Gulcin & Taslimi, 2018).
Anticancer Applications
Recent patents and scientific studies have indicated that sulfonamides, due to their structural diversity and ability to interact with various biological targets, possess anticancer properties. They have been investigated as potential therapeutic agents against various types of cancer, offering a new avenue for oncology research (Azevedo-Barbosa et al., 2020).
Environmental Impact and Removal Technologies
The presence of sulfonamides in the environment, especially water bodies, has raised concerns due to their persistence and potential to induce antimicrobial resistance. Studies have focused on the development of cleaner, more efficient technologies for removing these compounds from water, highlighting the importance of sustainable approaches to mitigate their impact (Prasannamedha & Kumar, 2020).
Role in Treating Superficial Mycoses
Sulfonamide compounds have also been recognized for their effectiveness in treating superficial mycoses, such as infections caused by dermatophytes, yeasts, and molds. Their broad spectrum of activity and safety profile make them suitable for use in various topical formulations, offering an alternative to traditional antifungal treatments (Lackner & Clissold, 1989).
特性
IUPAC Name |
1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWXMVIRSBUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



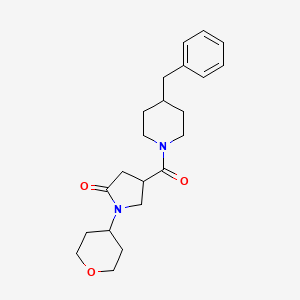
![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)
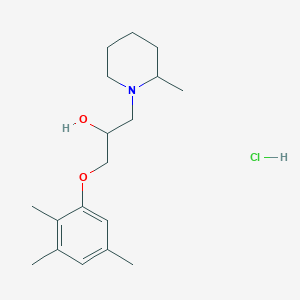

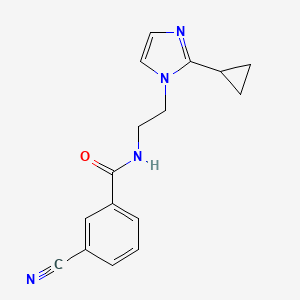

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)
